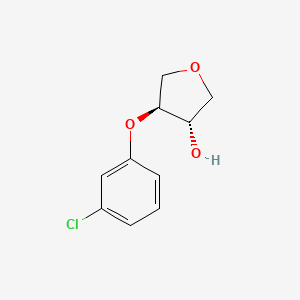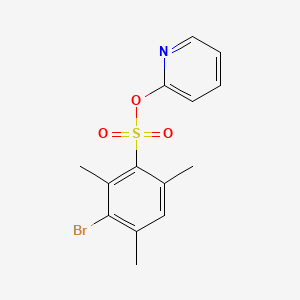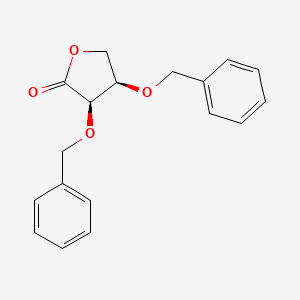
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one is a chemical compound that belongs to the class of dihydrofurans This compound is characterized by the presence of two benzyloxy groups attached to the 3rd and 4th positions of the dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a dihydrofuran derivative.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base like sodium hydride.
Cyclization: The protected intermediate undergoes cyclization to form the dihydrofuran ring.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-3,4-Dihydroxyfuran-2(3H)-one: Lacks the benzyloxy groups and has different reactivity and applications.
(3R,4R)-3,4-Bis(methoxy)dihydrofuran-2(3H)-one: Contains methoxy groups instead of benzyloxy groups, leading to variations in chemical behavior.
Uniqueness
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2(3H)-one is unique due to the presence of benzyloxy groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic applications and research studies.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(3R,4R)-3,4-bis(phenylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-18-17(21-12-15-9-5-2-6-10-15)16(13-22-18)20-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2/t16-,17-/m1/s1 |
Clé InChI |
ZVRLDOHTRJCNJM-IAGOWNOFSA-N |
SMILES isomérique |
C1[C@H]([C@H](C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
C1C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367243.png)

![6-Bromo-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B13367254.png)

![6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367266.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367269.png)
![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)
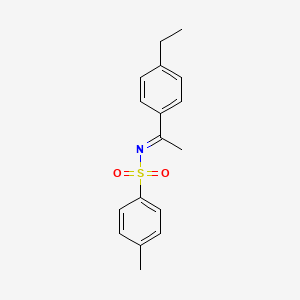
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
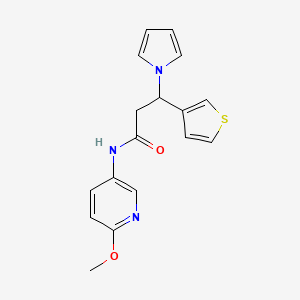
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)
